molecular formula C17H13FN4O2S B286964 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286964
M. Wt: 356.4 g/mol
InChI Key: ZQPDAXJULRAEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-010, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Similarly, it has been found to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess potent antifungal and antibacterial activity against various pathogens. In addition, 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit herbicidal and insecticidal properties, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. It has been shown to exhibit significant activity against various cancer cell lines, fungi, and bacteria at low concentrations. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved biological activity and safety profiles. Another area of research is the investigation of its potential use in the development of new materials such as organic semiconductors. Additionally, further studies are needed to elucidate the mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields.

Synthesis Methods

6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with 3-fluoroaniline to obtain 6-(2,3-dimethoxyphenyl)-3-fluoroaniline. This intermediate is then reacted with thiosemicarbazide to yield the final product, 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit significant anticancer, antifungal, and antibacterial activity. In agriculture, it has been found to possess potent herbicidal and insecticidal properties. Additionally, 6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use in the development of new materials such as organic semiconductors.

properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c1-23-13-8-4-7-12(14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-5-3-6-11(18)9-10/h3-9H,1-2H3

InChI Key

ZQPDAXJULRAEKR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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